4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-5-(4-ethylphenyl)-3-hydroxy-1-phenethyl-1H-pyrrol-2(5H)-one
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Overview
Description
4-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carbonyl)-5-(4-ethylphenyl)-3-hydroxy-1-phenethyl-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that includes a dioxine ring, a pyrrolone ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-5-(4-ethylphenyl)-3-hydroxy-1-phenethyl-1H-pyrrol-2(5H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Dioxine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dioxine ring.
Introduction of the Carbonyl Group: The carbonyl group can be introduced through oxidation reactions using reagents such as chromium trioxide or potassium permanganate.
Formation of the Pyrrolone Ring: This step involves the cyclization of intermediates under specific conditions, such as heating with a suitable catalyst.
Functional Group Modifications: Various functional groups, such as the ethylphenyl and phenethyl groups, are introduced through substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and implementing purification techniques to obtain high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carbonyl)-5-(4-ethylphenyl)-3-hydroxy-1-phenethyl-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
4-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carbonyl)-5-(4-ethylphenyl)-3-hydroxy-1-phenethyl-1H-pyrrol-2(5H)-one has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies.
Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development. It can be tested for its effects on various biological targets.
Medicine: The compound may have therapeutic potential for treating certain diseases. Its mechanism of action and molecular targets can be studied to understand its effects.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-5-(4-ethylphenyl)-3-hydroxy-1-phenethyl-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can be studied using techniques such as molecular docking and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
4-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-yl)benzoic Acid: This compound shares the dioxine ring and has been studied for its antimicrobial and antioxidant activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Derivatives: These compounds have shown potent biological activities and can be compared to the target compound in terms of their chemical structure and biological effects.
Uniqueness
4-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carbonyl)-5-(4-ethylphenyl)-3-hydroxy-1-phenethyl-1H-pyrrol-2(5H)-one is unique due to its combination of functional groups and ring structures. This uniqueness allows it to exhibit distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C29H27NO5 |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
(4Z)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethylphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H27NO5/c1-2-19-8-10-21(11-9-19)26-25(27(31)22-12-13-23-24(18-22)35-17-16-34-23)28(32)29(33)30(26)15-14-20-6-4-3-5-7-20/h3-13,18,26,31H,2,14-17H2,1H3/b27-25- |
InChI Key |
QGMNYPIEFHEIOF-RFBIWTDZSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2/C(=C(\C3=CC4=C(C=C3)OCCO4)/O)/C(=O)C(=O)N2CCC5=CC=CC=C5 |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CCC5=CC=CC=C5 |
Origin of Product |
United States |
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